BenchChemオンラインストアへようこそ!

SBI-0206965

Autophagy Kinase Selectivity Chemical Probe

The definitive ULK1-specific chemical probe for autophagy research. SBI-0206965 delivers 7-fold selectivity for ULK1 (IC₅₀=108 nM) over ULK2 (IC₅₀=711 nM), validated in a 456-kinase panel. Unique brain penetration (brain-to-plasma ratio ~0.6–0.9) enables glioblastoma studies. Documented synergy with mTOR inhibitors (AZD8055) and PARP inhibitors (olaparib). Dual ULK1/AMPK inhibitor, 40-fold more potent than Compound C. Not interchangeable with MRT68921 or SBP-7455 due to distinct selectivity profiles.

Molecular Formula C21H21BrN4O5
Molecular Weight 489.3 g/mol
CAS No. 1884220-36-3
Cat. No. B610725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBI-0206965
CAS1884220-36-3
SynonymsSBI0206965;  SBI-0206965;  SBI 0206965.
Molecular FormulaC21H21BrN4O5
Molecular Weight489.3 g/mol
Structural Identifiers
InChIInChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26)
InChIKeyNEXGBSJERNQRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SBI-0206965 (CAS 1884220-36-3) Autophagy Inhibitor: Key Specifications & Target Profile for Procurement


SBI-0206965 (CAS 1884220-36-3) is a small-molecule inhibitor of the serine/threonine autophagy-initiating kinase ULK1 (Unc-51-like autophagy activating kinase 1). It is a diaminopyrimidine derivative that functions as a cell-permeable, ATP-competitive kinase inhibitor, primarily characterized for its potent inhibition of ULK1 with an IC₅₀ of 108 nM, and approximately 7-fold selectivity over the closely related ULK2 isoform (IC₅₀ = 711 nM) [1]. Originally reported as a first-generation chemical probe for ULK1 [2], SBI-0206965 has also been characterized as a potent AMP-activated protein kinase (AMPK) inhibitor [3]. The compound is widely used as a research tool to interrogate autophagy initiation, metabolic signaling, and cancer cell survival pathways.

SBI-0206965 Compared to Other ULK1 Inhibitors: Why Substitution Can Skew Experimental Outcomes


While multiple ULK1 inhibitors are commercially available, their selectivity profiles and pharmacokinetic properties differ substantially, precluding direct substitution. SBI-0206965 demonstrates a unique kinase selectivity fingerprint: in a panel of 456 kinases screened at 1 μM, it potently inhibited fewer than 15 kinases, with notable activity against AMPK and several AMPK-related kinases [1]. In contrast, the related inhibitor MRT68921 exhibits a different selectivity profile and has been shown to induce apoptosis in FLT3-ITD AML cells with distinct potency characteristics [2]. Furthermore, SBI-0206965 differs from next-generation ULK1/2 dual inhibitors such as SBP-7455, which was specifically engineered for improved binding affinity and oral bioavailability [3]. Critically, SBI-0206965 also displays tissue-specific pharmacokinetics, including rapid absorption and substantial brain penetration, which may be advantageous or limiting depending on the experimental context [4]. These differences underscore that substituting one ULK1 inhibitor for another without accounting for their distinct biochemical and pharmacological profiles can lead to divergent, and potentially uninterpretable, experimental results.

SBI-0206965 Differentiation Data: Quantitative Head-to-Head Comparisons for ULK1 Inhibitor Selection


Kinase Selectivity: SBI-0206965 Inhibits ≤10 of 456 Kinases at Screening Concentration

SBI-0206965 demonstrates remarkable kinase selectivity. In a KINOMEscan panel of 456 kinases screened at 1 μM, only 10 kinases (including ULK1 and ULK2) showed binding inhibition to less than 4% of the DMSO control [1]. Further dose-response analysis confirmed that the IC₅₀ for these off-target kinases was >1-fold difference from ULK1, highlighting the compound's selectivity [1]. This selectivity profile is superior to earlier generation autophagy inhibitors like Compound C (Dorsomorphin), which exhibits significant promiscuity and is now recognized as an AMPK inhibitor [2].

Autophagy Kinase Selectivity Chemical Probe

ULK1 vs. ULK2 Isoform Selectivity: 7-Fold Preference for ULK1

SBI-0206965 inhibits ULK1 with an IC₅₀ of 108 nM, demonstrating a 7-fold selectivity over the closely related isoform ULK2 (IC₅₀ = 711 nM) [1]. This isoform selectivity is a key differentiator from next-generation dual ULK1/2 inhibitors such as SBP-7455, which was designed to potently inhibit both ULK1 and ULK2 with improved binding affinity [2]. While dual inhibition may be desirable in certain therapeutic contexts, researchers studying isoform-specific functions of ULK1 should utilize SBI-0206965 to avoid confounding results from ULK2 inhibition.

Autophagy Kinase Isoform Selectivity ULK2

In Vivo Antitumor Efficacy: SBI-0206965 Suppresses ccRCC Xenograft Tumor Growth Without Toxicity

In a murine xenograft model of clear cell renal cell carcinoma (ccRCC), treatment with SBI-0206965 significantly inhibited tumor growth without producing observable symptoms of toxicity [1]. The study demonstrated that SBI-0206965 triggered apoptosis by preventing autophagy and pentose phosphate pathway (PPP) flux in ccRCC cells, and that ULK1 was highly expressed in 66.7% of ccRCC tumors (p < 0.05) [1]. This in vivo antitumor activity distinguishes SBI-0206965 from earlier ULK1 inhibitors that lacked demonstrated in vivo efficacy or were limited to in vitro studies.

Cancer Xenograft In Vivo Efficacy

Cellular Autophagy Inhibition: SBI-0206965 Suppresses LC3 Puncta Formation and Autophagic Flux

SBI-0206965 effectively inhibits autophagy in cellular assays. In ACHN cells treated with 10 μM SBI-0206965, the compound prevented the translocation of EGFP-LC3, a marker of autophagosome formation, and increased the ratio of LC3-II/LC3-I under starvation conditions [1]. In PC3 prostate cancer cells, treatment with 1 μM mTOR inhibitors (AZD8055 or INK128) induced GFP-LC3 puncta formation, which was significantly suppressed by siRNA knockdown of ULK1, and SBI-0206965 phenocopied this effect [2]. In FLT3-ITD AML cells, SBI-0206965 induced apoptosis while paradoxically also inducing autophagy, suggesting a complex interplay [3]. This cellular activity validates SBI-0206965 as a functional ULK1 inhibitor in living cells, distinguishing it from compounds with potent in vitro kinase inhibition but poor cellular permeability or target engagement.

Autophagy LC3 Cellular Assay

Brain Penetration: SBI-0206965 Achieves Brain-to-Plasma Partitioning Ratio of 0.6-0.9

SBI-0206965 demonstrates significant brain penetration in rodents. Following oral administration, the compound achieved peak brain extracellular fluid (ECF) levels within 0.25-0.65 hours, with a brain-to-plasma partitioning ratio (corrected for protein binding) of approximately 0.6-0.9 in rats [1]. The compound has a short elimination half-life (1-2 hours) and low relative oral bioavailability (~0.15), likely due to rapid hepatic metabolism by CYP3A enzymes [1]. This brain penetration profile distinguishes SBI-0206965 from many other kinase inhibitors that are excluded by the blood-brain barrier, making it a valuable tool for studying ULK1 and AMPK signaling in CNS-related contexts, such as glioblastoma research.

Pharmacokinetics Blood-Brain Barrier Brain Penetration

SBI-0206965: Optimized Use Cases for Autophagy and Cancer Research


Investigating ULK1 Isoform-Specific Functions in Autophagy Initiation

SBI-0206965 is the preferred tool for dissecting ULK1-specific roles in autophagy initiation, due to its 7-fold selectivity for ULK1 (IC₅₀ = 108 nM) over ULK2 (IC₅₀ = 711 nM) [1]. This selectivity allows researchers to attribute observed phenotypes primarily to ULK1 inhibition, minimizing confounding effects from ULK2 inhibition. In contrast, dual ULK1/2 inhibitors like SBP-7455 are less suitable for isoform-specific studies [2]. Recommended experimental designs include comparing SBI-0206965 effects with genetic knockdown of ULK1 vs. ULK2 to validate on-target activity.

Preclinical Oncology Studies in Brain Tumors or CNS Metastases

SBI-0206965 is a leading candidate for preclinical studies in glioblastoma and other brain tumors, owing to its validated brain penetration (brain-to-plasma partitioning ratio ~0.6-0.9) [1]. The compound has been shown to inhibit tumor growth in ccRCC xenograft models without observed toxicity [2], and its AMPK inhibitory activity is relevant for targeting the metabolic vulnerabilities of GBM [3]. Researchers should be aware of its short half-life (1-2 hours) and low oral bioavailability (~0.15), which may necessitate frequent dosing or alternative formulations for sustained target engagement [1].

Combination Therapy Studies with mTOR or PARP Inhibitors

SBI-0206965 has demonstrated synergistic effects when combined with mTOR inhibitors (e.g., AZD8055) to induce apoptosis in cancer cells [1]. The compound also synergizes with the PARP inhibitor olaparib, a combination that is being explored for triple-negative breast cancer [2]. This synergy is attributed to SBI-0206965's ability to block autophagy, a pro-survival mechanism that cancer cells employ to evade therapy-induced stress. Researchers designing combination regimens should consider SBI-0206965 over other ULK1 inhibitors that may not have validated synergy data with these clinically relevant agents.

Metabolic Research: Differentiating ULK1 vs. AMPK Signaling

While SBI-0206965 was originally developed as a ULK1 inhibitor, subsequent studies have shown it is also a potent AMPK inhibitor, with 40-fold greater potency and lower promiscuity than Compound C [1]. This dual activity can be advantageous or confounding, depending on the research question. For studies aimed at differentiating ULK1 and AMPK signaling in metabolic tissues (e.g., hepatocytes, myotubes, adipocytes), SBI-0206965 should be used in parallel with genetic approaches (e.g., kinase-dead mutants or siRNA) to confirm target specificity. The compound's gatekeeper-dependent inhibition mechanism (sensitivity conferred by methionine at the gatekeeper position) provides a useful control strategy: expression of gatekeeper-mutant (M→T) AMPK or ULK1 can rescue SBI-0206965-mediated effects, confirming on-target activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBI-0206965

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.